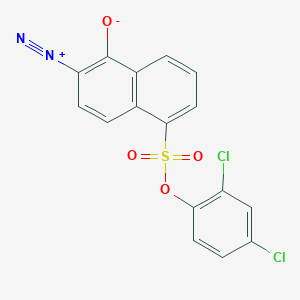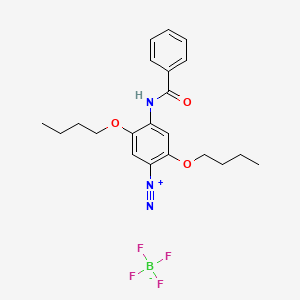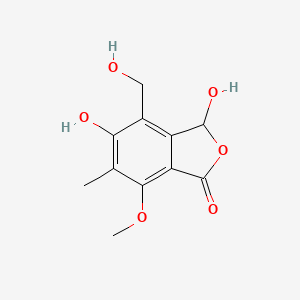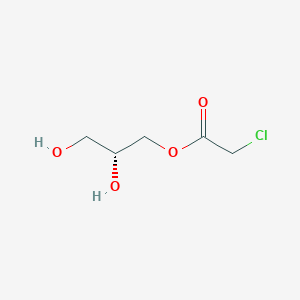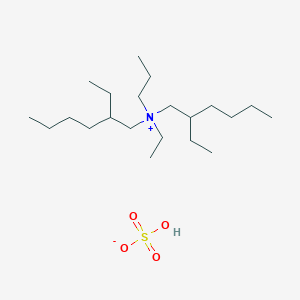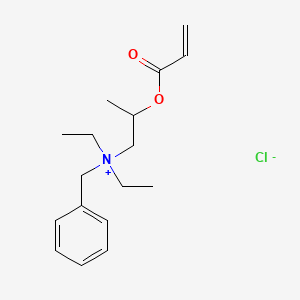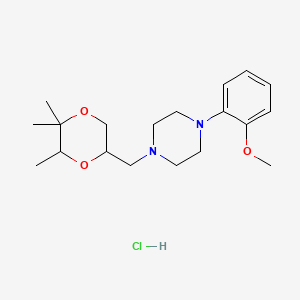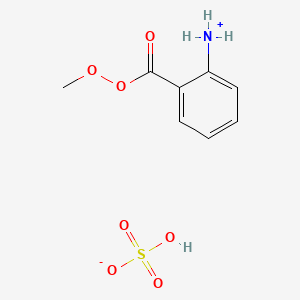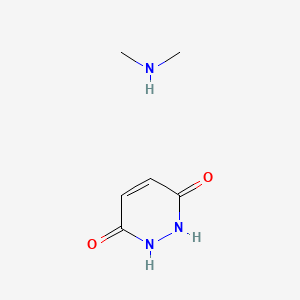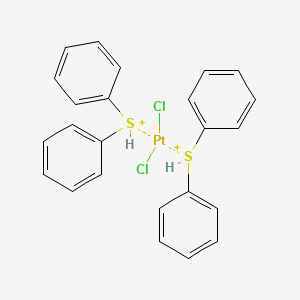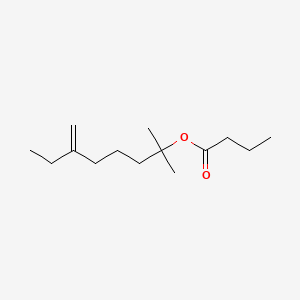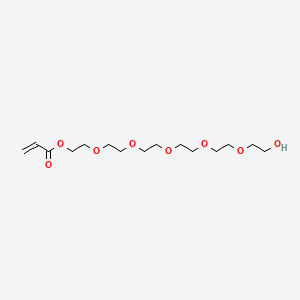
17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl acrylate
Übersicht
Beschreibung
17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl acrylate is a chemical compound with the molecular formula C15H28O8. It is known for its unique structure, which includes multiple ether linkages and a hydroxyl group, making it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 17-Hydroxy-3,6,9,12,15-Pentaoxaheptadecyl-acrylat beinhaltet typischerweise die Reaktion einer Polyetherverbindung mit Acryloylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Acryloylchlorids zu verhindern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungstechniken wie Destillation und Chromatographie sind in industriellen Umgebungen üblich .
Analyse Chemischer Reaktionen
Arten von Reaktionen
17-Hydroxy-3,6,9,12,15-Pentaoxaheptadecyl-acrylat durchläuft verschiedene chemische Reaktionen, darunter:
Polymerisation: Es kann einer radikalischen Polymerisation unterzogen werden, um Polymere mit einzigartigen Eigenschaften zu bilden.
Veresterung: Die Hydroxylgruppe kann mit Carbonsäuren oder deren Derivaten reagieren, um Ester zu bilden.
Veretherung: Die mehreren Etherbindungen können an Veretherungsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Polymerisation: Initiatoren wie Azobisisobutyronitril (AIBN) oder Benzoylperoxid werden unter thermischen oder UV-Bedingungen verwendet.
Veresterung: Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure werden unter Rückflussbedingungen verwendet.
Veretherung: Starke Basen wie Natriumhydrid oder Kalium-tert-butoxid werden verwendet.
Hauptprodukte, die gebildet werden
Polymere: Durch Polymerisation gebildet, haben diese Polymere Anwendungen in Beschichtungen, Klebstoffen und biomedizinischen Geräten.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird 17-Hydroxy-3,6,9,12,15-Pentaoxaheptadecyl-acrylat als Monomer bei der Synthese von Spezialpolymeren verwendet. Diese Polymere zeigen einzigartige Eigenschaften wie Flexibilität, Hydrophilie und Biokompatibilität .
Biologie
In der biologischen Forschung wird diese Verbindung bei der Entwicklung von Hydrogelen und anderen Biomaterialien verwendet. Diese Materialien werden in der Gewebezüchtung, in Medikamenten-Abgabesystemen und als Gerüste für das Zellwachstum eingesetzt .
Medizin
In der Medizin werden die biokompatiblen Polymere, die von dieser Verbindung abgeleitet sind, bei der Entwicklung von medizinischen Geräten, Wundverbänden und kontrollierten Freisetzungsformulierungen verwendet .
Industrie
Im Industriesektor wird 17-Hydroxy-3,6,9,12,15-Pentaoxaheptadecyl-acrylat bei der Herstellung von Beschichtungen, Klebstoffen und Dichtstoffen verwendet. Seine einzigartigen Eigenschaften machen es für Anwendungen geeignet, die Flexibilität und Haltbarkeit erfordern .
Wirkmechanismus
Der Wirkmechanismus von 17-Hydroxy-3,6,9,12,15-Pentaoxaheptadecyl-acrylat beinhaltet seine Fähigkeit, einer Polymerisation zu unterliegen und vernetzte Netzwerke zu bilden. Diese Netzwerke verleihen den resultierenden Materialien strukturelle Integrität und funktionelle Eigenschaften. Die Hydroxylgruppe und die Etherbindungen spielen eine entscheidende Rolle für die Reaktivität und Kompatibilität der Verbindung mit verschiedenen Substraten .
Wirkmechanismus
The mechanism of action of 17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl acrylate involves its ability to undergo polymerization and form cross-linked networks. These networks provide structural integrity and functional properties to the resulting materials. The hydroxyl group and ether linkages play a crucial role in the reactivity and compatibility of the compound with various substrates .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
17-Hydroxy-3,6,9,12,15-Pentaoxaheptadec-1-yl-laurat: In der Struktur ähnlich, aber mit einem Laurat-Ester anstelle einer Acrylatgruppe.
17-Hydroxy-3,6,9,12,15-Pentaoxaheptadec-1-yl-methacrylat: Ähnlich, aber mit einer Methacrylatgruppe, die unterschiedliche Polymerisationseigenschaften bietet.
Einzigartigkeit
17-Hydroxy-3,6,9,12,15-Pentaoxaheptadecyl-acrylat ist einzigartig aufgrund seiner Kombination aus mehreren Etherbindungen und einer Hydroxylgruppe, die ein Gleichgewicht aus Hydrophilie und Reaktivität bieten. Dies macht es besonders nützlich für Anwendungen, die Biokompatibilität und Flexibilität erfordern .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O8/c1-2-15(17)23-14-13-22-12-11-21-10-9-20-8-7-19-6-5-18-4-3-16/h2,16H,1,3-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBKLFLAVYCZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228247 | |
| Record name | 17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.38 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77573-84-3 | |
| Record name | 17-Hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77573-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077573843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-hydroxy-3,6,9,12,15-pentaoxaheptadecyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



